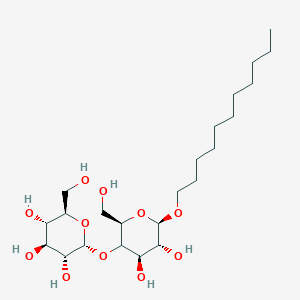

Undecyl I(2)-D-maltoside

Description

Undecyl β-D-maltoside (UDM) is a non-ionic detergent widely used in membrane protein research for solubilizing, stabilizing, and crystallizing integral membrane proteins (IMPs). Structurally, UDM consists of an 11-carbon alkyl chain (undecyl group) linked to a maltose head group via a β-glycosidic bond. Its intermediate hydrophobic chain length balances solubilization efficiency and protein stability, making it particularly useful for challenging IMPs that require mild yet effective detergent conditions .

UDM’s critical micelle concentration (CMC) is approximately 0.18 mM, placing it between shorter-chain decyl maltoside (DM, CMC ~1.8 mM) and longer-chain dodecyl maltoside (DDM, CMC ~0.17 mM) . This property allows UDM to form stable micelles while minimizing protein denaturation. Notably, UDM has been employed in high-resolution crystallography studies, such as the 2.3 Å resolution structure determination of the Saccharomyces cerevisiae cytochrome bc₁ complex, demonstrating its utility in preserving protein integrity during structural analysis .

Properties

Molecular Formula |

C23H44O11 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-undecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C23H44O11/c1-2-3-4-5-6-7-8-9-10-11-31-22-20(30)18(28)21(15(13-25)33-22)34-23-19(29)17(27)16(26)14(12-24)32-23/h14-30H,2-13H2,1H3/t14-,15-,16-,17+,18-,19-,20-,21?,22-,23-/m1/s1 |

InChI Key |

UYEMNFYVTFDKRG-IVVDQYBLSA-N |

Isomeric SMILES |

CCCCCCCCCCCO[C@H]1[C@@H]([C@H](C([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl I(2)-D-maltoside is synthesized through the glycosylation of undecyl alcohol with maltose. The reaction typically involves the use of a glycosyl donor, such as maltose, and a glycosyl acceptor, such as undecyl alcohol, in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and anhydrous conditions to facilitate the formation of the glycosidic bond.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale glycosylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Undecyl I(2)-D-maltoside primarily undergoes substitution reactions due to the presence of the glycosidic bond. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Undecyl I(2)-D-maltoside has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Essential for solubilizing and stabilizing membrane proteins for structural and functional studies.

Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form micelles.

Industry: Utilized in the formulation of detergents and cleaning agents due to its effective surfactant properties.

Mechanism of Action

The primary mechanism of action of undecyl I(2)-D-maltoside involves its ability to interact with lipid bilayers and solubilize membrane proteins. It achieves this by inserting its hydrophobic tail into the lipid bilayer while the hydrophilic maltoside head interacts with the aqueous environment. This interaction disrupts the lipid bilayer, allowing membrane proteins to be extracted and stabilized in solution.

Comparison with Similar Compounds

Table 1: Key Properties of Maltoside Detergents

Solubilization Efficiency

- DM (C10) : With the shortest chain, DM has the highest CMC, making it suitable for aggressive solubilization but less ideal for long-term stability. For example, DM partially dissociated E. coli Complex I during purification, highlighting its limitations for delicate systems .

- UDM (C11) : Strikes a balance between solubilization and stabilization. In studies on Haloarcula marismortui bacteriorhodopsin (HmBRI/D94N), UDM outperformed DM and lauryldimethylamine-N-oxide (LDAO) in extracting functional protein while maintaining structural integrity .

- DDM (C12) : The gold standard for IMP studies due to its low CMC and gentle micelle formation. However, its larger micelles (~60–70 kDa) can interfere with crystallization for some targets .

- TDM (C13) : Extremely low CMC (~0.06 mM) and large micelles (>70 kDa) make it ideal for stabilizing megadalton complexes but less effective in initial solubilization .

Protein Stabilization and Crystallization

- UDM vs. DDM : While DDM is more widely used, UDM’s intermediate chain length often provides superior results in crystallization. For instance, UDM facilitated the crystallization of the cytochrome bc₁ complex at 2.3 Å resolution, whereas DDM-generated micelles introduced steric hindrance .

- UDM vs. Hybrid Detergents : Hybrid detergents (e.g., DDM/C8E4 hybrids) aim to combine head group diversity with tailored hydrophobicity. However, UDM remains preferred for its simplicity and proven efficacy in high-resolution studies .

Practical Considerations

- Cost and Availability : DDM is commercially ubiquitous, while UDM and TDM are niche products with higher costs .

- Buffer Compatibility : UDM’s moderate micelle size (~40–50 kDa) reduces interference with size-exclusion chromatography, a common issue with DDM .

Research Findings and Case Studies

UDM in Cytochrome bc₁ Complex Crystallization

Lange et al. demonstrated that UDM’s optimized alkyl chain length enabled the crystallization of the yeast cytochrome bc₁ complex, achieving 2.3 Å resolution. DDM, in contrast, produced larger micelles that disrupted crystal packing .

Comparative Extraction of HmBRI/D94N

A 2022 study tested UDM, DM, and DDM for extracting H. marismortui bacteriorhodopsin. UDM yielded the highest protein recovery with retained functionality, whereas DM caused partial denaturation .

Hybrid Detergents vs. UDM

A 2023 pilot study on hybrid detergents (e.g., DDM/C8E4) showed enhanced stability for G-protein-coupled receptors (GPCRs). However, UDM’s performance in crystallizing the leukotriene B4 receptor dimer remained unmatched, underscoring its niche utility .

Q & A

Q. What are the established protocols for synthesizing and characterizing Undecyl I(2)-D-maltoside, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves regioselective glycosylation followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity assessment should include high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD). To ensure reproducibility, document solvent ratios, reaction temperatures, and purification gradients in detail. Replicate experiments across independent labs to validate protocols, as emphasized in guidelines for experimental transparency .

Q. How does this compound compare to other maltoside detergents (e.g., DDM, LMNG) in stabilizing membrane proteins for structural studies?

- Methodological Answer : Comparative studies should use factorial design to test variables such as critical micelle concentration (CMC), protein stability (via thermal shift assays), and compatibility with crystallization buffers. For example, a 2×2 factorial design could evaluate detergent concentration vs. protein recovery yield. Include negative controls (e.g., detergent-free buffers) and validate results using size-exclusion chromatography (SEC) or dynamic light scattering (DLS). Statistical analysis (ANOVA) is critical to determine significance .

Advanced Research Questions

Q. What methodological considerations are critical when employing this compound in cryo-electron microscopy (cryo-EM) studies of G-protein-coupled receptors (GPCRs)?

- Methodological Answer : Key factors include:

- Detergent concentration : Optimize below CMC to prevent micelle interference with vitrification.

- Buffer compatibility : Avoid high-salinity buffers that alter micelle size, as this affects particle orientation in ice.

- Grid preparation : Use graphene oxide grids to improve protein adherence. Validate results with negative-stain EM as a preliminary step. Reference studies must explicitly describe freezing protocols and detergent removal techniques (e.g., dialysis) to ensure reproducibility .

Q. How can researchers resolve conflicting data on the CMC of this compound under varying experimental conditions?

- Methodological Answer : Conflicting CMC values often arise from differences in temperature, ionic strength, or measurement techniques (e.g., fluorescence vs. surface tension). To resolve discrepancies:

Q. What theoretical frameworks guide the optimization of this compound in mixed micelle systems for membrane protein crystallography?

- Methodological Answer : Apply the Phase Separation Model to predict detergent-lipid interactions. Use small-angle X-ray scattering (SAXS) to validate micelle homogeneity. Computational tools like Molecular Dynamics (MD) simulations can model detergent-protein interactions at atomic resolution. Link findings to the Hydrophobic Matching Theory , which explains detergent efficacy based on alkyl chain length and protein hydrophobic regions .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in protein stability data when using this compound across different assay platforms?

- Methodological Answer :

- Root-cause analysis : Compare assay conditions (e.g., pH, additives like glycerol).

- Cross-validation : Use orthogonal methods (e.g., circular dichroism for secondary structure vs. SEC for oligomeric state).

- Error quantification : Calculate confidence intervals for thermal shift assay melting temperatures (Tm). Publish raw data and analysis scripts to enable third-party verification .

Tables for Methodological Reference

| Variable | Impact on Experimental Outcome | Optimization Strategy |

|---|---|---|

| Detergent Concentration | High concentrations disrupt protein-protein interfaces. | Titrate using SEC-MALS (size-exclusion chromatography with multi-angle light scattering). |

| Temperature | Alters CMC and micelle size. | Standardize at 4°C for cryo-EM; 20°C for crystallography. |

| Buffer Composition | High salt reduces CMC; chaotropes destabilize micelles. | Use Tris-HCl (pH 7.4) with 100-150 mM NaCl. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.